ethyl 4-[(4-ethoxyphenyl)amino]-5,6-dimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate
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Description
Scientific Research Applications
Efficient Synthesis Methods
Researchers have developed efficient and selective methods for synthesizing pyrrolo[3,2-d]pyrimidine derivatives, including compounds structurally related to the specified ethyl 4-[(4-ethoxyphenyl)amino]-5,6-dimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate. These methods involve reactions of pyrroledicarboxylates with aromatic isocyanates and amines or phenols, showcasing advanced techniques in constructing complex heterocyclic frameworks with potential applications in medicinal chemistry and material science (He et al., 2014).
Novel Synthetic Routes
Innovative synthetic routes have been explored for creating diverse pyrrolopyrimidine derivatives. For instance, the synthesis and reactions of ethyl 3-acetyl-8-cyano-6,7-dimethylpyrrolo[1,2-a]pyrimidine-4-carboxylate and related compounds highlight the versatility of pyrrolopyrimidine scaffolds in organic synthesis. These studies provide insights into the reactivity of such compounds, paving the way for the development of novel pharmaceuticals and agrochemicals (Kurihara et al., 1983).
Antioxidant and Antimicrobial Activity
Some pyrrolopyrimidine derivatives have been synthesized and evaluated for their antioxidant and antimicrobial activities. This research indicates the potential of this compound and its analogs in developing new therapeutic agents with beneficial biological properties (Youssef & Amin, 2012).
Properties
IUPAC Name |
5-amino-N-(3,4-dimethoxyphenyl)-1-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O4/c1-13-5-7-15(8-6-13)23-26-17(14(2)33-23)12-29-21(24)20(27-28-29)22(30)25-16-9-10-18(31-3)19(11-16)32-4/h5-11H,12,24H2,1-4H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRVGOYDRFRNKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=CC(=C(C=C4)OC)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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